2-[(2-Methyl-3-{[3-(morpholin-4-yl)propyl]amino}-4,6-dinitrophenyl)amino]ethanol
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Overview
Description
2-[(2-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4,6-DINITROPHENYL)AMINO]ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a morpholine ring, nitro groups, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4,6-DINITROPHENYL)AMINO]ETHAN-1-OL typically involves multi-step organic synthesis. The process begins with the nitration of a suitable aromatic precursor, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the reduction of the nitro groups to amines and the addition of the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-3-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4,6-DINITROPHENYL)AMINO]ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Properties
Molecular Formula |
C16H25N5O6 |
---|---|
Molecular Weight |
383.40 g/mol |
IUPAC Name |
2-[2-methyl-3-(3-morpholin-4-ylpropylamino)-4,6-dinitroanilino]ethanol |
InChI |
InChI=1S/C16H25N5O6/c1-12-15(17-3-2-5-19-6-9-27-10-7-19)13(20(23)24)11-14(21(25)26)16(12)18-4-8-22/h11,17-18,22H,2-10H2,1H3 |
InChI Key |
HQQBFBSYZIZTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1NCCO)[N+](=O)[O-])[N+](=O)[O-])NCCCN2CCOCC2 |
Origin of Product |
United States |
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